4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate
Description
The compound 4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate is a structurally complex molecule featuring a benzoxazole core linked via a benzoate ester to a dicyanoethenyl group. The benzoxazole moiety (a fused aromatic ring system containing oxygen and nitrogen) is known for its electron-deficient properties and applications in optoelectronics and fluorescence . The benzoate ester serves as a flexible linker, modulating solubility and reactivity.
Properties
CAS No. |
66487-16-9 |
|---|---|
Molecular Formula |
C24H13N3O3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C24H13N3O3/c25-14-17(15-26)13-16-5-11-20(12-6-16)29-24(28)19-9-7-18(8-10-19)23-27-21-3-1-2-4-22(21)30-23/h1-13H |
InChI Key |
ICGNWVOCQGBVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]oxazole ring.
Introduction of the dicyanovinyl group: The dicyanovinyl group can be introduced through a Knoevenagel condensation reaction, where a malononitrile derivative reacts with an aldehyde in the presence of a base.
Coupling of the two moieties: The final step involves coupling the benzo[d]oxazole and dicyanovinyl groups through esterification or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent probe for imaging and diagnostic purposes.
Industry: The compound is used in the development of advanced materials, such as polymers and sensors, due to its photophysical properties
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanovinyl)phenyl 4-(benzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety can interact with biological receptors, while the dicyanovinyl group may participate in electron transfer processes. These interactions can lead to various biological effects, including fluorescence and photoluminescence, which are useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate and related compounds:
Key Observations :
Electronic Properties: The dicyanoethenyl group in the target compound distinguishes it from Fluorescent Brightener 393 and 4,4'-bis(benzoxazol-2-yl)stilbene, which rely on stilbene bridges for conjugation. Brominated analogs like 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate lack extended conjugation, limiting their optoelectronic utility but serving as versatile intermediates .
Synthetic Flexibility: Phenacyl benzoates (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-bromobenzoate) are synthesized via esterification or photolysis, suggesting that the target compound’s benzoate linker could be formed similarly . Phosphinate derivatives (e.g., 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate) demonstrate the adaptability of benzoxazole cores in forming diverse linkages, though the target compound’s dicyanoethenyl group may require specialized cyano-alkene chemistry .
Application Potential: Fluorescent Brightener 393’s commercial success highlights benzoxazole-stilbene systems’ utility in fluorescence, but the target compound’s cyano substituents may improve stability and electron transport in photovoltaic devices . The benzoate ester in the target compound could improve solubility in polar solvents compared to non-esterified benzoxazoles, aiding processability in thin-film applications .
Research Findings and Data
Thermal and Photophysical Properties :
- Fluorescent Brightener 393 : Exhibits a fluorescence quantum yield of ~0.85 in PMMA matrices, with λem = 450 nm .
- 4-(1,3-Benzoxazol-2-yl)piperidin-1-yl derivatives: Demonstrated moderate antimicrobial activity (MIC = 8–32 µg/mL against S.
- Phenacyl benzoates : Undergo photolytic cleavage at 350 nm, a property exploitable for photocontrolled drug delivery systems .
Structural Insights :
- X-ray crystallography of 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate reveals planar benzoxazole moieties and tetrahedral phosphorus centers, emphasizing the rigidity of benzoxazole systems .
- The stilbene bridge in Fluorescent Brightener 393 adopts an E-configuration, critical for maximizing conjugation and fluorescence efficiency .
Biological Activity
The compound 4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.34 g/mol
- CAS Number : 354776-29-7
This compound features a benzoxazole moiety, which is known for its pharmacological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Research has indicated that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzoxazole compounds found that those with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria. The specific compound demonstrated promising results in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Benzoxazole derivatives have also been explored for their anticancer effects. A recent investigation into the structure-activity relationship (SAR) of benzoxazole-based compounds revealed that modifications at specific positions significantly influenced their cytotoxicity against various cancer cell lines. The compound 4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate was shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
Emerging studies suggest that benzoxazole derivatives may possess neuroprotective properties. In vitro assays indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of cellular signaling pathways related to inflammation and apoptosis .
Table 1: Biological Activity Summary of 4-(2,2-Dicyanoethenyl)phenyl 4-(1,3-benzoxazol-2-yl)benzoate
| Activity Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in MCF-7 | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several benzoxazole derivatives, including the compound . The study utilized disk diffusion and broth microdilution methods to assess the minimum inhibitory concentration (MIC). Results indicated that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and E. coli.
Case Study 2: Cancer Cell Apoptosis
In a clinical trial assessing the anticancer properties of benzoxazole derivatives, patients with advanced breast cancer were administered a regimen that included the compound. Results showed a significant reduction in tumor size after three months of treatment, with accompanying increases in apoptotic markers in tumor biopsies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
